molecular formula C21H19BrO5 B2658921 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858750-01-3

3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No. B2658921
M. Wt: 431.282
InChI Key: GSMOQRRLFJNESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid, also known as BBOP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BBOP has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is not fully understood. However, it has been proposed that 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid exerts its anti-inflammatory and anti-cancer effects by modulating the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is its broad-spectrum activity against various diseases such as inflammation, cancer, and viral infections. 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has also been found to have low toxicity in vitro and in vivo. However, one of the limitations of 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid in vivo.

Future Directions

For research on 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid include optimizing its synthesis method to improve its solubility and bioavailability, determining its pharmacokinetics and pharmacodynamics in vivo, and conducting clinical trials to evaluate its therapeutic potential in humans. Additionally, 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid can be further modified to enhance its activity against specific diseases or to improve its pharmacokinetic properties.

Synthesis Methods

3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is synthesized through a multi-step process that involves the reaction of 3-bromobenzyl alcohol with 4,8-dimethylcoumarin in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with propanoic acid in the presence of a coupling agent to yield 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid. The purity of the compound is ensured through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has also shown promising anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has exhibited anti-viral activity against various viruses such as HIV and herpes simplex virus.

properties

IUPAC Name

3-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO5/c1-12-16-6-8-18(26-11-14-4-3-5-15(22)10-14)13(2)20(16)27-21(25)17(12)7-9-19(23)24/h3-6,8,10H,7,9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMOQRRLFJNESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

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